N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
Description
The compound “N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide” features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a sulfonamide-linked 4-methoxyphenyl moiety at position 4.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-28-16-5-7-17(8-6-16)32(26,27)22-11-10-15-13-31-21-23-20(24-25(15)21)14-4-9-18(29-2)19(12-14)30-3/h4-9,12-13,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXPHPXCSGWXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the triazolo[3,2-b][1,3]thiazole core and subsequent functionalization. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathway, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Based Derivatives
Key Observations :
- The target compound’s triazolothiazole core differs from ’s triazolothiadiazole, altering ring strain and π-conjugation.
- Methoxy substituents (target) vs. halogens ( [7–9]) modulate electronic effects: methoxy groups enhance solubility and electron density, whereas halogens increase lipophilicity and steric bulk .
- The sulfonamide group in the target and compounds improves water solubility compared to non-sulfonamide analogs like .
Key Observations :
- The target compound likely shares cyclization steps with compounds, where hydrazinecarbothioamides are converted to triazoles under basic conditions .
- employs photolysis, a distinct method involving UV-induced decomposition of sulfilimines, which is less applicable to sulfonamide-containing derivatives .
Spectral and Tautomeric Properties
Table 3: IR Spectral Data Comparison
Key Observations :
- The absence of νS-H (~2500–2600 cm⁻¹) in compounds confirms the thione tautomer, a behavior likely shared by the target compound due to its analogous sulfonamide-triazole system .
- Methoxy groups in the target compound may introduce additional νC-O bands (~1250 cm⁻¹), overlapping with C=S vibrations, necessitating detailed NMR analysis for unambiguous identification .
Physicochemical Properties
- Lipophilicity : The target’s methoxy groups reduce logP compared to halogenated analogs ( [7–9]), enhancing aqueous solubility.
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolothiazoles. Its unique structure incorporates a triazole ring fused with a thiazole ring and various functional groups such as methoxy and sulfonamide. This compound has garnered attention due to its potential biological activities, including anticancer and anti-inflammatory properties.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 4
- S : 2
Molecular Weight
- 444.5 g/mol
Structural Features
The compound features:
- A triazole ring
- A thiazole ring
- Methoxy groups that enhance its biological activity
- A sulfonamide moiety that contributes to its pharmacological properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from various studies:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 24a | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |
| Compound 24b | HCT-15 (Colon Carcinoma) | 1.98 ± 1.22 | Inhibition of cell proliferation |
| Compound 13 | Jurkat (Leukemia) & A431 (Carcinoma) | < Doxorubicin | Interaction with Bcl-2 protein via hydrophobic contacts |
These compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that the structural components of the triazole and thiazole rings are critical for their anticancer activity .
Anti-inflammatory Activity
The sulfonamide group in this compound is associated with anti-inflammatory effects. Studies indicate that similar compounds can reduce pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models.
Case Studies and Research Findings
Research has demonstrated that compounds with similar structural motifs can significantly inhibit tumor growth and modulate inflammatory pathways. For instance:
- A study reported that a related benzothiazole compound exhibited strong inhibition of cancer cell proliferation and promoted apoptosis at concentrations as low as 1 µM .
In another investigation focusing on the synthesis of thiazole derivatives, compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated a correlation between structural modifications in the thiazole ring and enhanced biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Groups : These groups enhance lipophilicity and may facilitate better interaction with biological targets.
- Triazole-Thiazole Fusion : This unique structural combination appears essential for anticancer activity.
SAR studies suggest that modifications at specific positions on the phenyl rings can lead to significant changes in potency against various diseases .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolo[3,2-b][1,3]thiazole core in this compound?
The triazolo[3,2-b][1,3]thiazole scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with thiocarbonyl precursors. For example:
- Step 1 : React 3,4-dimethoxyphenyl-substituted thiosemicarbazide with α-haloketones to form the thiazole ring.
- Step 2 : Cyclize the intermediate with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to generate the fused triazole-thiazole system .
- Key Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance cyclization efficiency.
Advanced: How can regioselectivity challenges in triazolo-thiazole functionalization be addressed during synthesis?
Regioselectivity issues arise during electrophilic substitutions due to competing reactive sites on the triazole and thiazole rings. To mitigate this:
- Directed Metalation : Employ directing groups (e.g., sulfonamide moieties) to guide lithiation or palladium-catalyzed cross-coupling reactions .
- Protecting Group Strategy : Temporarily protect the sulfonamide group with tert-butyldimethylsilyl (TBS) to isolate reactivity to the triazole ring .
- Computational Guidance : Use DFT calculations to predict reactive sites based on electron density maps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify methoxy groups (δ 3.7–4.0 ppm for OCH₃) and sulfonamide protons (δ 7.5–8.2 ppm). The triazole-thiazole core shows distinct aromatic splitting patterns .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can contradictory bioactivity data from antimicrobial assays be resolved?
Discrepancies may arise due to variations in microbial strains or assay conditions. To address this:
- Standardized Protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) testing .
- Membrane Permeability Studies : Correlate bioactivity with logP values to assess cellular uptake. For example, derivatives with logP >3.5 show enhanced Gram-positive activity .
- Resazurin-Based Viability Assays : Replace traditional agar diffusion with fluorometric methods to reduce false negatives .
Basic: What in vitro models are suitable for initial anticancer screening of this compound?
- Cell Lines : Use NCI-60 panels for broad-spectrum screening, prioritizing triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) due to sensitivity to triazole derivatives .
- Apoptosis Assays : Measure caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) after 48-hour exposure .
Advanced: How can molecular docking refine the understanding of sulfonamide-target interactions?
- Target Selection : Prioritize carbonic anhydrase IX (CA IX) and EGFR kinase due to sulfonamide affinity .
- Software : Use AutoDock Vina with AMBER force fields. Set grid boxes to encompass active sites (e.g., CA IX Zn²⁺ binding region).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation (R² >0.8) confirms predictive reliability .
Basic: What solvent systems optimize recrystallization for X-ray diffraction studies?
- Solvent Pair : Use ethyl acetate/hexane (3:1 v/v) for slow evaporation.
- Temperature Gradient : Cool from 50°C to 4°C over 24 hours to enhance crystal lattice formation .
- Additives : Introduce 1% DMSO to reduce aggregation during nucleation .
Advanced: How do electron-withdrawing substituents on the phenyl ring influence bioactivity?
- Case Study : Fluorine or nitro groups at the 4-position of the 3,4-dimethoxyphenyl ring increase electrophilicity, enhancing kinase inhibition (e.g., EGFR IC₅₀ improves from 12 μM to 2.5 μM) .
- Hammett Analysis : Plot σ values against bioactivity to identify linear free-energy relationships (LFERs). A negative slope indicates electron-withdrawing groups favor activity .
Basic: What precautions are necessary when handling reactive intermediates in the synthesis?
- Hydrazine Derivatives : Store under nitrogen to prevent oxidation. Use cold traps (-20°C) during reactions .
- Sulfonyl Chlorides : Work in anhydrous dichloromethane with molecular sieves to avoid hydrolysis .
Advanced: How can metabolomics elucidate the compound’s mode of action in cancer cells?
- LC-MS/MS Profiling : Track changes in tricarboxylic acid (TCA) cycle intermediates (e.g., citrate, succinate) post-treatment.
- Pathway Enrichment : Use MetaboAnalyst to identify dysregulated pathways (e.g., glutathione metabolism) .
- Isotope Tracing : Apply ¹³C-glucose labeling to assess glycolytic flux inhibition .
Basic: What are common byproducts in triazolo-thiazole synthesis, and how are they minimized?
- Byproducts : Uncyclized thiosemicarbazones (detected via TLC, Rf ~0.3 in ethyl acetate).
- Mitigation : Increase reaction temperature to 120°C and use excess POCl₃ (2.5 eq) to drive cyclization .
Advanced: How can machine learning models predict novel derivatives with enhanced solubility?
- Descriptor Selection : Include topological polar surface area (TPSA), logP, and hydrogen bond counts.
- Algorithm : Train a random forest model on ChEMBL solubility data. Validate with leave-one-out cross-validation (LOOCV) .
- Outcome : Derivatives with TPSA >90 Ų and logP <2.5 are prioritized for aqueous formulation .
Basic: What stability tests are required for long-term storage of the compound?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for sulfonamide hydrolysis (<5% degradation acceptable) .
- Light Sensitivity : Store in amber vials with desiccants (e.g., silica gel) to prevent photolytic cleavage of the triazole ring .
Advanced: How does the sulfonamide moiety influence pharmacokinetic properties?
- Absorption : Low intestinal permeability (Papp <1×10⁻⁶ cm/s in Caco-2 assays) due to high TPSA.
- Solution : Prodrug strategies (e.g., acetylated sulfonamide) improve bioavailability by 3-fold in rodent models .
Basic: What in silico tools are recommended for preliminary toxicity screening?
- Software : Use ProTox-II for hepatotoxicity predictions and Derek Nexus for structural alerts.
- Key Alerts : Monitor for mitochondrial toxicity linked to the triazole-thiazole core .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
